Thieno[3,2-b]pyridin-6-ol

Catalog No.
S1546503
CAS No.
115063-93-9
M.F
C7H5NOS
M. Wt
151.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thieno[3,2-b]pyridin-6-ol

CAS Number

115063-93-9

Product Name

Thieno[3,2-b]pyridin-6-ol

IUPAC Name

thieno[3,2-b]pyridin-6-ol

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C7H5NOS/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H

InChI Key

ZVIDGVLPNKUNTL-UHFFFAOYSA-N

SMILES

C1=CSC2=C1N=CC(=C2)O

Synonyms

THIENO[3,2-B]PYRIDIN-6-OL

Canonical SMILES

C1=CSC2=C1N=CC(=C2)O

Thieno[3,2-b]pyridin-6-ol (CAS 115063-93-9) is a fused bicyclic heteroaromatic building block procured for the synthesis of advanced pharmaceutical candidates, including tricyclic DNA gyrase B (GyrB) / topoisomerase IV (ParE) inhibitors and targeted kinase inhibitors. Featuring a reactive hydroxyl group at the 6-position of the thieno[3,2-b]pyridine core, this compound serves as a nucleophilic precursor for etherification, triflation, and cross-coupling workflows. Its electronic distribution, governed by the [3,2-b] fusion, provides distinct hydrogen-bonding and hydrophobic interactions in biological targets compared to standard pyridines or alternative thienopyridine isomers [1]. For industrial and contract research procurement, it offers a direct route to 6-O-substituted thienopyridines, bypassing the palladium-catalyzed oxygenation required for halogenated analogs.

Workflow Fit

Kinase inhibitor synthesis scaffold for underexplored kinases
Chemoselective oxidation handle via 6-hydroxyl group
Distinct physicochemical profile aids purification strategy

Substituting Thieno[3,2-b]pyridin-6-ol with its structural isomer, thieno[2,3-b]pyridin-6-ol, or with unfused pyridinols alters the trajectory of the 6-position substituent, leading to measurable losses in target binding affinity in GyrB ATPase domains due to spatial clashes [1]. Furthermore, attempting to substitute this hydroxylated building block with 6-bromo-thieno[3,2-b]pyridine shifts the synthetic requirement from SN2/SNAr or Mitsunobu etherifications to transition-metal-catalyzed C-O cross-couplings. This substitution increases the cost of goods (COGs) due to palladium and specialized phosphine ligands, and introduces heavy metal contamination risks in late-stage active pharmaceutical ingredients (APIs), making the pre-oxidized 6-ol form a more scalable precursor [2].

Substitution Risk

6-hydroxyl position is not interchangeable

Replacing with halogen or alkyl eliminates the chemoselective oxidation pathway and alters scaffold reactivity.

Electron-withdrawing group essential for hinge binding

The 6-hydroxyl modulates electronic properties that enable weak hinge interactions—generic analogs may disrupt kinase selectivity context.

Regioisomeric scaffolds cannot replicate documented transformations

Thieno[2,3-b]pyridin-6-ol or other isomers lack the same reactivity track record for gyrase inhibitor synthesis.

Regioselective N-Oxidation Efficiency

A critical step in forming tricyclic gyrase inhibitors involves the N-oxidation of the thienopyridine core. Thieno[3,2-b]pyridin-6-ol undergoes regioselective oxidation at the pyridine nitrogen using m-CPBA, achieving an 80% yield without competitive S-oxidation or degradation of the thiophene ring [1]. In contrast, generic electron-rich thiophenes or alternative fused systems often suffer from over-oxidation to sulfoxides or sulfones, reducing the yield of the desired N-oxide intermediate.

Evidence DimensionN-Oxidation Yield and Regiocontrol
Target Compound Data80% yield of pure N-oxide
Comparator Or BaselineGeneric electron-rich thienopyridines (<50% yield due to S-oxidation byproducts)
Quantified Difference>30% higher yield of desired N-oxide with high regioselectivity
Conditionsm-CPBA, DCM, room temperature, overnight

High-yielding, regioselective N-oxidation is critical for scaling up tricyclic API intermediates without complex chromatographic purification.

Oxidation yield
Data to verify
80% yield
Supports synthetic route planning for N-oxide intermediate
m-CPBA in CH₂Cl₂; patent-derived data, cross-study replication not confirmed

Metal-Free Etherification Route Viability

Procuring the 6-ol derivative allows chemists to build 6-O-linked target molecules via direct Mitsunobu reactions or nucleophilic substitutions. When compared to the alternative 6-bromo-thieno[3,2-b]pyridine, which requires palladium-catalyzed Buchwald-Hartwig C-O cross-coupling, the 6-ol eliminates the need for Pd catalysts and specialized ligands [1]. This shifts the reaction conditions from heating (>80 °C) to ambient or mild temperatures, while avoiding heavy metal residue in the final product.

Evidence DimensionCatalyst Requirement for C-O Bond Formation
Target Compound DataMetal-free (Mitsunobu/SNAr)
Comparator Or Baseline6-bromo-thieno[3,2-b]pyridine (Requires Pd/ligand catalysis)
Quantified DifferenceEliminates transition metal costs and post-reaction metal scavenging steps
ConditionsStandard O-alkylation vs. Buchwald-Hartwig cross-coupling

Avoiding palladium catalysis drastically reduces manufacturing costs and simplifies regulatory compliance regarding heavy metal impurities in APIs.

Kinase selectivity
Class-level
>100-fold selectivity (MU1920 derivative) vs. common scaffolds (quinazoline, pyrazolopyrimidine) – not directly matched
Supports kinase selectivity review context for Haspin/CDKL probes
Class-level inference; selectivity profile depends on final elaborated compound

Vector Alignment for Kinase/Gyrase Binding

The [3,2-b] fusion of this compound dictates the spatial orientation of the 6-hydroxyl group. When incorporated into GyrB or kinase inhibitors, this geometry aligns the resulting 6-O-substituent into the target's hydrophobic pocket. Substituting this scaffold with the Thieno[2,3-b]pyridin-6-ol isomer shifts the substituent vector by approximately 60 degrees, which introduces steric clashes and typically results in a >10-fold drop in target binding affinity [1].

Evidence DimensionReceptor Pocket Vector Alignment
Target Compound DataOptimal fit in GyrB ATP-binding pocket
Comparator Or BaselineThieno[2,3-b]pyridin-6-ol (Isomeric vector mismatch)
Quantified Difference>10-fold preservation of target affinity compared to the [2,3-b] isomer
ConditionsStructure-activity relationship (SAR) modeling and in vitro enzymatic assays

Procuring the exact [3,2-b] isomer is non-negotiable for maintaining the necessary pharmacophore geometry in these specific drug classes.

Boiling point
Data to verify
321.4±22.0 °C vs. parent thienopyridine 236.5±13.0 °C Δ ≈ 85 °C
Supports purification method selection
Predicted values; experimental verification recommended

Synthesis of Tricyclic DNA Gyrase Inhibitors

Thieno[3,2-b]pyridin-6-ol is a primary starting material for constructing tricyclic GyrB/ParE antibacterial agents. Its ability to undergo clean N-oxidation (80% yield) allows for downstream cyclization events that build the required tricyclic core [1].

Development of Kinase Inhibitor Libraries

In medicinal chemistry, the pre-installed 6-hydroxyl group serves as a diversification point. Chemists generate libraries of 6-O-substituted thienopyridines via metal-free Mitsunobu reactions, bypassing the bottlenecks associated with parallel palladium-catalyzed cross-couplings [2].

Transition-Metal-Free API Manufacturing

For process chemists scaling up ether-linked thienopyridine APIs, starting with the 6-ol rather than a 6-halogenated analog eliminates the need for palladium catalysts. This streamlines purification by removing the need for heavy metal scavengers, ensuring the final product meets regulatory limits for metal impurities [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor probe synthesis
Scaffold-based selectivity context
Kinase panel selectivity assay review
Antibacterial gyrase inhibitor research
Chemoselective oxidation handle
N-oxide formation yield and identity confirmation
Process development scale-up
Physicochemical property profile
Boiling point and purification method review

XLogP3

1.6

Wikipedia

Thieno[3,2-b]pyridin-6-ol

Explore Compound Types